molecular formula C4H5NO3 B1619218 1,3-Oxazinane-2,6-dione CAS No. 5638-70-0

1,3-Oxazinane-2,6-dione

Cat. No. B1619218
CAS RN: 5638-70-0
M. Wt: 115.09 g/mol
InChI Key: SRGYIOWEOTVTRE-UHFFFAOYSA-N
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Description

1,3-Oxazinane-2,6-dione is a cyclic organic compound containing a six-membered ring with oxygen and nitrogen atoms . It is used as a reagent in organic synthesis and as a building block for the creation of other chemical compounds .


Synthesis Analysis

The synthesis of 1,3-Oxazinane-2,6-dione involves a Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent .


Molecular Structure Analysis

The molecular formula of 1,3-Oxazinane-2,6-dione is C4H5NO3 . It has a molecular weight of 115.09 .


Chemical Reactions Analysis

1,3-Oxazinane-2,6-dione undergoes base-catalyzed decomposition to form various products . It also participates in the intramolecular cyclization of amino acid-derived diazoketones .

Scientific Research Applications

Antimetabolite Properties

1,3-Oxazinane-2,6-dione has been identified as an inhibitor of the growth of Escherichia coli B, acting as an antimetabolite that inhibits the biosynthesis of pyrimidine precursors of nucleic acids. This inhibition is relieved by uridine, cytidine, and partially by uracil, suggesting its specificity in metabolic pathways (Skoda, Flegelová, & Farkaš, 1973).

Catalytic Multicomponent Reactions

1,3-Oxazinane-2,6-dione has been used in catalytic multicomponent reactions. A study describes its use in the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO, showcasing its role in selective and high-yielding chemical transformations (Church, Byrne, Lobkovsky, & Coates, 2007).

Synthesis of Pyrimidine Nucleoside Analogs

Research into the synthesis of pyrimidine nucleoside analogs has utilized 1,3-oxazinane-2,6-dione. This synthesis involves the reaction with ribofuranoses, leading to compounds that exhibit moderate growth inhibition of various cancer cells, indicating potential applications in medicinal chemistry (Chwang, Wood, Parkhurst, Nesnow, Danenberg, & Heidelberger, 1976).

Cytostatic Activities in Cancer Research

Novel spirocyclic-oxindole compounds based on 1,3-oxazinane derivatives have been synthesized and assessed for their cytostatic activities. Some of these compounds showed significant activity against cancer cell lines, highlighting their potential in cancer therapeutics (Yong, Ung, Pyne, Skelton, & White, 2007).

Synthesis of Chiral Compounds

1,3-Oxazinane-2,6-dione has been used in the synthesis of chiral compounds. A new synthetic method for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported, indicating its utility in synthesizing complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).

Ring Transform

ations in Organic Chemistry1,3-Oxazinane-2,6-dione derivatives have been used in the synthesis of 5-iminopyrrol-2-one derivatives. This involves a ring transformation process, which is a significant method in organic chemistry for creating novel compounds. The process demonstrates the flexibility of 1,3-oxazinane-2,6-dione in various chemical reactions (Yogo, Hirota, & Maki, 1984).

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,3-oxazinane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGYIOWEOTVTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204934
Record name 2H-1,3-Oxazine-2,6(2H)-dione, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazinane-2,6-dione

CAS RN

5638-70-0
Record name 2H-1,3-Oxazine-2,6(2H)-dione, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3-Oxazine-2,6(2H)-dione, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Delle Monache, D Misiti, P Salvatore… - Tetrahedron: Asymmetry, 2000 - Elsevier
The reaction of (S)-3-N-Cbz-4-pentenoic acid with iodine in acetonitrile in the presence of AgOTf gave the cis-iodo-lactone 6 in excellent yield and in a highly diastereoselective manner. …
N Gangloff, J Ulbricht, T Lorson, H Schlaad… - Chemical …, 2016 - ACS Publications
In most general terms, polymers and their supramolecular assemblies have been defining life on this planet since its conception. Polymers of nucleic acids carry the code of life and …
Number of citations: 232 0-pubs-acs-org.brum.beds.ac.uk
A Gavezzotti - Theoretical and Computational Chemistry, 2021 - Elsevier
A statistical survey of thousands of unary crystal structures with asymmetric units of more than one molecule is performed using crystal structure databases. Some algorithms useful in …
倉橋拓也, 松原誠二郎 - 有機合成化学協会誌, 2010 - jstage.jst.go.jp
A new synthetic strategy for heterocyclic compounds with transition metal-catalyzed reaction was developed. It was demonstrated that carbonyl moiety in a cyclic compound is …
Number of citations: 4 www.jstage.jst.go.jp
M Akssira, M Boumzebra, A El Hakmaoui… - Moroccan Journal of …, 2002 - revues.imist.ma
The reaction of phosphorus trichloride with N-methyl-N-Boc-a-or β-aminoacids leads in one-pot, to the N-methyl-N-carboxyaminoacid anhydrides. This process involves the …
Number of citations: 0 revues.imist.ma

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